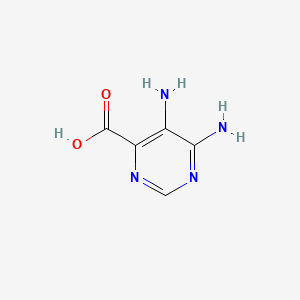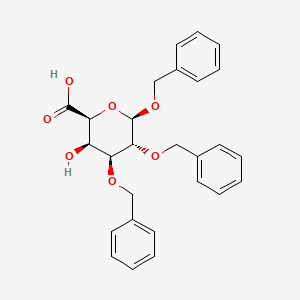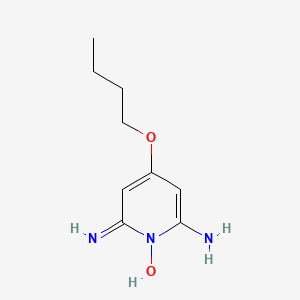
4-Butoxy-1-hydroxy-6-iminopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-1-hydroxy-6-iminopyridin-2-amine is an organic compound with the molecular formula C9H15N3O2 It is a derivative of pyridine, characterized by the presence of butoxy and diamine groups, along with an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1-hydroxy-6-iminopyridin-2-amine typically involves the reaction of 2,6-diaminopyridine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction. The resulting product is then oxidized using hydrogen peroxide or a similar oxidizing agent to introduce the oxide functional group.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxy-1-hydroxy-6-iminopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: N-oxides, hydroxylamines.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-1-hydroxy-6-iminopyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Butoxy-1-hydroxy-6-iminopyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The oxide group plays a crucial role in its reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diaminopyridine
- 4-Butoxy-2,6-diaminopyridine
- 2,6-Diaminopyridine 1-oxide
Comparison: 4-Butoxy-1-hydroxy-6-iminopyridin-2-amine is unique due to the presence of both butoxy and oxide functional groups, which confer distinct chemical properties and reactivity. Compared to 2,6-diaminopyridine, it has enhanced solubility and different biological activity. The butoxy group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
17827-88-2 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.238 |
IUPAC-Name |
4-butoxy-1-hydroxy-6-iminopyridin-2-amine |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-14-7-5-8(10)12(13)9(11)6-7/h5-6,10,13H,2-4,11H2,1H3 |
InChI-Schlüssel |
RZFGEAYZTSTUQC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=N)N(C(=C1)N)O |
Synonyme |
Pyridine, 2,6-diamino-4-butoxy-, 1-oxide (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


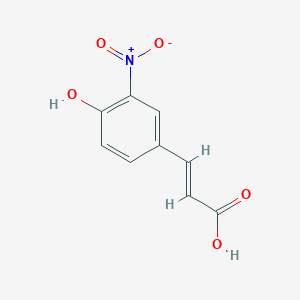
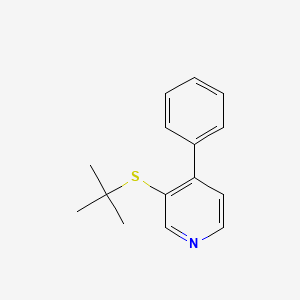
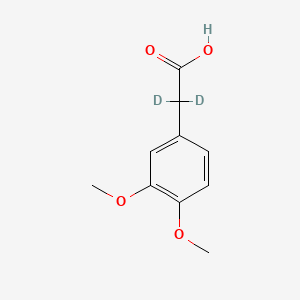
![2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE](/img/structure/B579680.png)
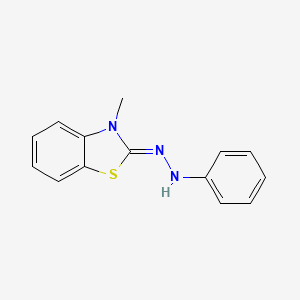
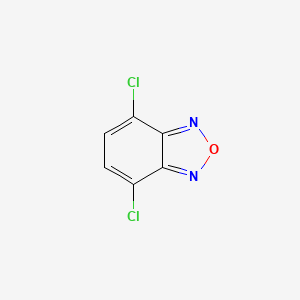
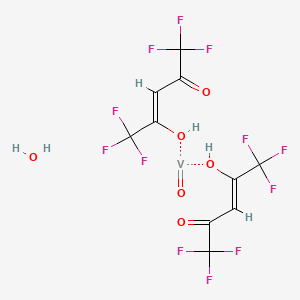
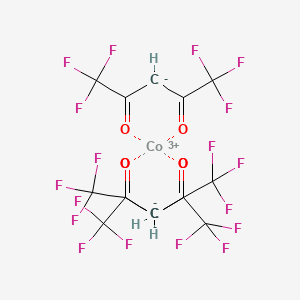

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)
![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)
